molecular formula C20H18BrNO4 B11666340 ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11666340
M. Wt: 416.3 g/mol
InChI Key: SLSNSDOBMBPZJW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an ester functional group, a bromobenzoyloxy group, and two methyl groups attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ester and bromobenzoyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bromobenzoyl chloride and ethyl chloroformate. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzoyloxy group .

Scientific Research Applications

Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 5-(3-bromobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H18BrNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3

InChI Key

SLSNSDOBMBPZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C)C

Origin of Product

United States

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